2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
The compound 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (molecular formula: C25H19ClN4O3S; molecular weight: 491.0) features a central 1H-imidazole ring substituted with a 3-chlorophenyl group at the 1-position and a phenyl group at the 5-position. A thioether bridge (-S-) connects the imidazole ring to an ethanone moiety, which is further substituted with an indolin-1-yl group . The SMILES notation (O=C(CSc1ncc(-c2cccc(N+[O-])c2)n1-c1cccc(Cl)c1)N1CCc2ccccc21) highlights the nitro group on the phenyl ring and the indoline scaffold.
Physical properties such as melting point, solubility, and stability remain unreported for this compound , necessitating further experimental characterization.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-10-6-11-21(15-20)29-23(18-7-2-1-3-8-18)16-27-25(29)31-17-24(30)28-14-13-19-9-4-5-12-22(19)28/h1-12,15-16H,13-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLOMKDWTPUQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile.
Thioether formation: The imidazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Indolin-1-yl group attachment: The final step involves the reaction of the thioether intermediate with an indoline derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, compounds like this compound are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising for treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the aromatic rings may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analog 1: 2-((1-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Structure: Shares the 5-phenyl-1H-imidazole core and thioether linkage but differs in substituents: 1-position: 4-Methoxyphenyl (vs. 3-chlorophenyl in the target compound). Ethanone moiety: Replaced by an acetamide group linked to a thiazol-2-yl group .
- Synthesis : Prepared via Method D, using 2-chloro-N-(thiazol-2-yl)acetamide and potassium carbonate, indicating reactivity of the thiol group in nucleophilic substitutions .
- The methoxy group may enhance solubility compared to the chloro substituent in the target compound .
2.2 Structural Analog 2: 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one
- Structure: Contains an indolin-2-one scaffold (vs. indolin-1-yl in the target compound) and a dihydroimidazolone ring with amino and hydroxy substituents .
- Characterization: Single-crystal X-ray diffraction confirmed hydrogen bonding between the hydroxy and carbonyl groups, influencing crystallinity and stability. This contrasts with the ethanone-indolin group in the target compound, which lacks hydrogen-bond donors .
2.3 Structural Analog 3: Novel Cathinone Derivatives (e.g., Indapyrophenidone)
- Structure: Features a cathinone backbone (propanone substituted with aryl and amine groups) and an indenyl group. While structurally distinct from the target compound, both share ketone functional groups critical for bioactivity .
- Analytical Methods : Characterized via HRMS, NMR, and X-ray crystallography, techniques applicable to the target compound for confirming regiochemistry and purity .
Comparative Data Table
Theoretical and Computational Insights
- Electronic Properties : Density functional theory (DFT) calculations, as applied in , could elucidate the electron-withdrawing effects of the nitro and chloro groups on the target compound’s reactivity .
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, backed by relevant research findings and data.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 426.9 g/mol. Its structure features:
- Imidazole Ring : Essential for biological activity through interactions with various enzymes and receptors.
- Thioether Linkage : Enhances solubility and stability.
- Indolin Moiety : Contributes to the compound's binding affinity with biological targets.
The mechanism of action involves the compound’s interaction with specific molecular targets, including:
- Enzymes : The imidazole ring can chelate metal ions in enzyme active sites, inhibiting their function.
- Receptors : The indolin moiety may interact with hydrophobic pockets in receptor proteins, modulating their activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties against various pathogens:
| Pathogen | Activity | Notes |
|---|---|---|
| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |
| Escherichia coli | Moderately Inhibitory | Less effective compared to Gram-positive |
| Candida albicans | Moderate Activity | Potential for antifungal applications |
The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus as low as 0.25 µg/mL, indicating strong efficacy against this pathogen .
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The imidazole ring's ability to interact with inflammatory mediators plays a crucial role in this activity.
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of several derivatives, the compound was found to be among the most potent against MRSA strains. Its unique structural features were linked to enhanced binding to bacterial targets, leading to increased antibacterial activity .
Case Study 2: Anti-inflammatory Effects
A study assessed the anti-inflammatory potential using models of acute inflammation. The compound significantly reduced edema formation in animal models, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone?
The compound can be synthesized via heterocyclic coupling reactions. A general approach involves:
- Step 1 : Prepare the imidazole core by reacting substituted chlorophenyl derivatives with thiourea or thioamide precursors under reflux conditions. For example, describes using heterogeneous catalysis (Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for similar imidazole-thioether linkages.
- Step 2 : Introduce the indolin-1-yl ethanone moiety via nucleophilic substitution or condensation. highlights the use of aryl/aralkyl amines in dioxane with anhydrous potassium carbonate for analogous ethanone derivatives.
- Purification : Recrystallization in aqueous acetic acid or ethanol, monitored by TLC for reaction completion .
Basic: How can spectroscopic techniques (IR, NMR) confirm the structural identity of this compound?
- IR Spectroscopy : Identify characteristic peaks for the thioether (C–S stretch at ~600–700 cm⁻¹), imidazole ring (C=N stretch at ~1600 cm⁻¹), and ketone (C=O at ~1700 cm⁻¹). reports similar IR data for imidazole-thioether compounds .
- ¹H NMR : Key signals include:
- Aromatic protons (δ 6.8–8.2 ppm for chlorophenyl and phenyl substituents).
- Methine protons adjacent to the thioether (δ 4.5–5.5 ppm).
- Indoline NH protons (δ ~10 ppm, broad singlet).
Discrepancies in splitting patterns may arise due to rotational isomers; use high-resolution NMR or variable-temperature studies to resolve ambiguities .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Replace Bleaching Earth Clay with Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity, as noted in for imidazole synthesis .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates, or switch to microwave-assisted synthesis to reduce reaction time ( used reflux in dioxane for 16 hours, which could be shortened via microwave) .
- Temperature Control : Maintain strict temperature ranges (70–80°C) to avoid side reactions like over-oxidation of the thioether group .
Advanced: How can contradictions in spectroscopic data during structural characterization be resolved?
- Multi-Technique Cross-Validation : Combine X-ray crystallography (e.g., SHELXL refinement, as in and ) with 2D NMR (COSY, HSQC) to confirm bond connectivity. For example, resolved imidazole-indoline stereochemistry via single-crystal X-ray studies .
- Computational Validation : Use DFT calculations (software like Gaussian) to simulate NMR/IR spectra and compare with experimental data. employed Molecular Operating Environment (MOE) for docking studies, which can be adapted for spectral validation .
Advanced: What computational strategies assist in predicting the compound’s pharmacological interactions?
- Molecular Docking : Use AutoDock Vina or MOE (as in ) to model binding to fungal CYP51 (a target for imidazole antifungals). Focus on the imidazole-thioether moiety’s interaction with heme iron .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bonding capacity. highlights the role of 2,4-dichlorophenyl groups in antifungal activity, which can guide derivative design .
Advanced: How can derivatives of this compound be designed to enhance bioactivity?
- Bioisosteric Replacement : Substitute the 3-chlorophenyl group with fluorophenyl or trifluoromethyl groups (see and for similar modifications improving antifungal potency) .
- Hybrid Molecules : Conjugate the indolin-1-yl moiety with triazole or thiazole rings ( demonstrates enhanced activity via triazole-thiazole hybrids) .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetate) at the ethanone oxygen to improve solubility and bioavailability .
Advanced: What crystallographic methods are critical for determining this compound’s solid-state structure?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 90 K (as in ).
- Refinement : Apply the SHELX suite (SHELXL for refinement, SHELXS for solution) to resolve disorder in the imidazole-thioether linkage. notes SHELXL’s robustness for small-molecule refinement .
- Validation : Check for R-factor convergence (<0.05) and validate hydrogen bonding networks using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
